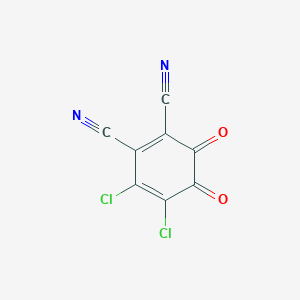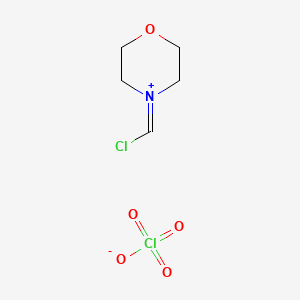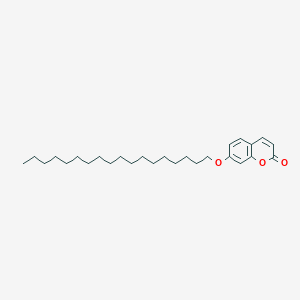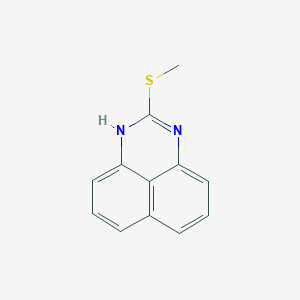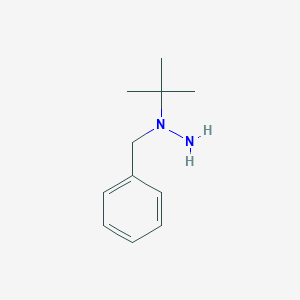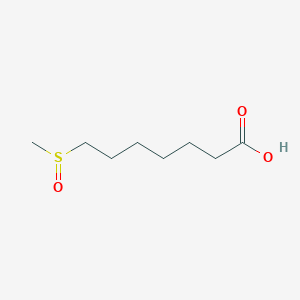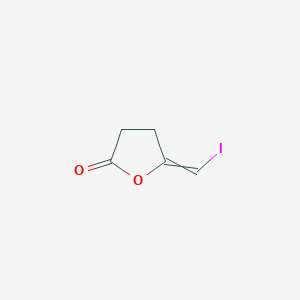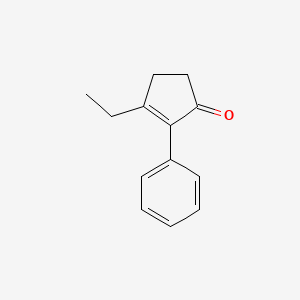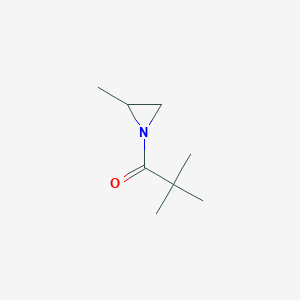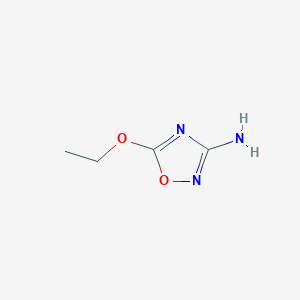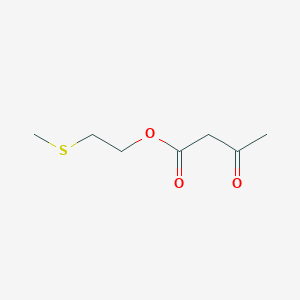
4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by the presence of a hydroxy group, an oxobutanamido group, and a sulfonic acid group attached to a naphthalene ring. It is a colorless, water-soluble solid that is often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by subsequent functional group modifications. One common method includes:
Sulfonation of Naphthalene: Naphthalene is sulfonated using sulfuric acid to produce naphthalene-2-sulfonic acid.
Hydroxylation: The naphthalene-2-sulfonic acid is then hydroxylated to introduce the hydroxy group at the 4-position.
Amidation: The hydroxylated product undergoes amidation with 3-oxobutanoic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, reagent concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxobutanamido group can be reduced to an amine.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products
Oxidation: Formation of 4-keto-7-(3-oxobutanamido)naphthalene-2-sulfonic acid.
Reduction: Formation of 4-hydroxy-7-(3-aminobutanamido)naphthalene-2-sulfonic acid.
Substitution: Formation of various substituted naphthalenesulfonic acids depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxobutanamido groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: Lacks the hydroxy and oxobutanamido groups, making it less versatile in chemical reactions.
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid: Contains a methylamino group instead of the oxobutanamido group, leading to different reactivity and applications.
Naphthalene-1-sulfonic acid: Has the sulfonic acid group at a different position, affecting its chemical properties and reactivity.
Uniqueness
4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid is unique due to the combination of functional groups attached to the naphthalene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
94850-73-4 |
|---|---|
Molecular Formula |
C14H13NO6S |
Molecular Weight |
323.32 g/mol |
IUPAC Name |
4-hydroxy-7-(3-oxobutanoylamino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C14H13NO6S/c1-8(16)4-14(18)15-10-2-3-12-9(5-10)6-11(7-13(12)17)22(19,20)21/h2-3,5-7,17H,4H2,1H3,(H,15,18)(H,19,20,21) |
InChI Key |
URWOXJLZMALVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


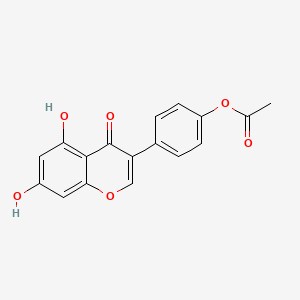
![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)
![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)
